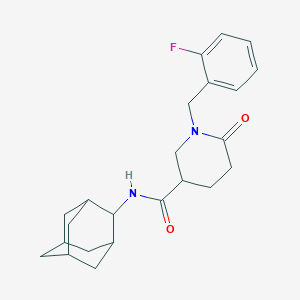![molecular formula C18H22ClFN2OS B6067429 2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6067429.png)
2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用机制
2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol acts as a positive allosteric modulator (PAM) of α4β2 nAChRs, meaning that it enhances the activity of these receptors in the presence of acetylcholine. 2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol binds to a site on the receptor distinct from the acetylcholine binding site, causing a conformational change that increases the affinity of the receptor for acetylcholine. This results in an increase in the amplitude and duration of the synaptic response mediated by α4β2 nAChRs.
Biochemical and Physiological Effects
2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects, including enhancing cognitive function, reducing anxiety and depression, and modulating pain perception. In animal studies, 2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been shown to improve learning and memory, reduce anxiety-like behavior, and decrease sensitivity to painful stimuli. These effects are thought to be mediated by the modulation of α4β2 nAChRs in various brain regions, including the hippocampus, prefrontal cortex, and amygdala.
实验室实验的优点和局限性
2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has several advantages for use in lab experiments, including its high selectivity and potency for α4β2 nAChRs, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
未来方向
There are several potential future directions for research on 2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol, including further studies on its mechanism of action, its effects on different subtypes of nAChRs, and its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, there is a need for the development of more potent and selective PAMs for nAChRs, which could have important implications for the treatment of various diseases.
合成方法
2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol can be synthesized through a multi-step process involving the reaction of 2-chloro-6-fluorobenzyl chloride with 2-thienylmethylpiperazine, followed by reduction with sodium borohydride and subsequent alkylation with ethylene oxide. The resulting product is 2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol, which can be purified through various techniques, including column chromatography and recrystallization.
科学研究应用
2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and drug development. One of the primary applications of 2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is in the study of nicotinic acetylcholine receptors (nAChRs), which are a class of receptors that play a critical role in neurotransmission and synaptic plasticity. 2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been shown to selectively bind to α4β2 nAChRs, which are the most abundant subtype of nAChRs in the brain, and modulate their activity.
属性
IUPAC Name |
2-[4-[(2-chloro-6-fluorophenyl)methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN2OS/c19-17-4-1-5-18(20)16(17)13-21-7-8-22(14(11-21)6-9-23)12-15-3-2-10-24-15/h1-5,10,14,23H,6-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSZDWNIKYGLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=C(C=CC=C2Cl)F)CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B6067346.png)

![4-({2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6067355.png)
![1-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6067366.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6067374.png)
![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B6067387.png)

![3-{1-(4-hydroxyphenyl)-3-oxo-3-[4-(1-pyrrolidinyl)-1-piperidinyl]propyl}phenol](/img/structure/B6067403.png)
![2-amino-7-[3-(1H-benzimidazol-2-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6067437.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-methyl-N-(tetrahydro-2-furanylmethyl)-2-buten-1-amine](/img/structure/B6067442.png)
![1-(diethylamino)-3-[2-methoxy-5-({[2-(4-methylphenyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6067448.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6067455.png)
![2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6067470.png)
![1-(2-fluorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6067476.png)